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Abstract

XY028-140, also referred to as MS140, is a hetero-bifunctional small molecule engineered as a
potent and selective dual-function agent against Cyclin-Dependent Kinase 4 (CDK4) and
Cyclin-Dependent Kinase 6 (CDK®6). It operates as both a kinase inhibitor and a Proteolysis
Targeting Chimera (PROTAC). Its mechanism of action involves the recruitment of the
Cereblon (CRBN) E3 ubiquitin ligase complex to CDK4 and CDK®6, leading to their
ubiquitination and subsequent degradation by the proteasome. This dual action of direct
enzymatic inhibition and targeted protein degradation results in profound suppression of the
Retinoblastoma (Rb)-E2F signaling pathway, a critical axis for cell cycle progression. This
document provides a detailed overview of the mechanism, quantitative data from key
experiments, and the associated protocols.

Core Mechanism of Action

XY028-140 is a PROTAC designed with two key functional ends connected by a linker: one
moiety binds to the target proteins, CDK4 and CDKG®6, while the other binds to Cereblon, the
substrate receptor of the Cullin-4A-RING E3 ubiquitin ligase (CRL4) complex.[1][2]
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The primary mechanism unfolds in a catalytic cycle:

e Ternary Complex Formation: XY028-140 simultaneously binds to both CDK4/6 and Cereblon
(CRBN), forming a ternary CDK4/6-XY028-140-CRBN complex.[3] This proximity is the
foundational step for targeted degradation.

« Ubiquitination: The formation of this complex brings the E3 ligase machinery (specifically the
CRL4CRBN complex, which includes Cullin 4A, DDB1, and ROC1/RBX1) into close
proximity with CDK4/6.[1][2] This allows for the poly-ubiquitination of CDK4 and CDKG®,
tagging them for destruction.

o Proteasomal Degradation: The poly-ubiquitinated CDK4 and CDK6 proteins are then
recognized and degraded by the 26S proteasome.[3]

o Pathway Inhibition: The degradation of CDK4/6 proteins, coupled with the molecule's intrinsic
kinase inhibition, prevents the phosphorylation of the Retinoblastoma (Rb) tumor suppressor
protein. This keeps Rb in its active, hypo-phosphorylated state, where it remains bound to
the E2F transcription factor, thereby repressing the transcription of genes required for the
G1-to-S phase cell cycle transition.[3][4]

This dual-action approach—inhibiting activity and destroying the protein itself—offers a more
potent and durable suppression of the target pathway compared to traditional kinase inhibitors
alone.

Signaling and Logical Pathways

The following diagrams illustrate the molecular mechanism of XY028-140 and the broader cell
cycle pathway it modulates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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